
(Z)-Dibutylhex-1-enylaluminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Dibutylhex-1-enylaluminum is an organoaluminum compound characterized by the presence of a double bond in the hex-1-enyl group and two butyl groups attached to the aluminum atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Dibutylhex-1-enylaluminum typically involves the reaction of hex-1-ene with dibutylaluminum hydride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a temperature range of 0°C to room temperature and the use of a solvent like toluene or hexane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (Z)-Dibutylhex-1-enylaluminum may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Dibutylhex-1-enylaluminum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The compound can undergo substitution reactions where the butyl or hex-1-enyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with (Z)-Dibutylhex-1-enylaluminum include:
Oxidizing agents: Such as oxygen or peroxides for oxidation reactions.
Reducing agents: Like lithium aluminum hydride for reduction reactions.
Halogens: For substitution reactions, halogens like chlorine or bromine are often used.
Major Products Formed
The major products formed from reactions involving (Z)-Dibutylhex-1-enylaluminum depend on the type of reaction. For example:
Oxidation: Produces alcohols or aldehydes.
Reduction: Yields alkanes or other reduced compounds.
Substitution: Results in the formation of new organoaluminum compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-Dibutylhex-1-enylaluminum is used as a reagent in organic synthesis
Biology
While its direct applications in biology are limited, derivatives of (Z)-Dibutylhex-1-enylaluminum may be used in the synthesis of biologically active compounds or as intermediates in the production of pharmaceuticals.
Medicine
In medicine, the compound’s derivatives could potentially be explored for their therapeutic properties, although specific applications are still under research.
Industry
Industrially, (Z)-Dibutylhex-1-enylaluminum is used in the production of polymers and as a catalyst in various chemical processes. Its ability to facilitate polymerization reactions makes it valuable in the manufacturing of plastics and other polymeric materials.
Mécanisme D'action
The mechanism of action of (Z)-Dibutylhex-1-enylaluminum involves its interaction with various molecular targets, primarily through its aluminum center. The compound can coordinate with other molecules, facilitating reactions such as polymerization or catalysis. The pathways involved often include the formation of intermediate complexes that enhance the reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to (Z)-Dibutylhex-1-enylaluminum include:
Triethylaluminum: Another organoaluminum compound with three ethyl groups attached to the aluminum atom.
Diisobutylaluminum hydride: A reducing agent with two isobutyl groups and a hydride attached to aluminum.
Allyltrimethylsilane: An organosilicon compound with similar reactivity in organic synthesis.
Uniqueness
(Z)-Dibutylhex-1-enylaluminum is unique due to the presence of the hex-1-enyl group, which imparts distinct reactivity compared to other organoaluminum compounds. Its ability to participate in a wide range of chemical reactions and its applications in polymerization processes highlight its versatility and importance in both research and industry.
Propriétés
Numéro CAS |
56095-72-8 |
|---|---|
Formule moléculaire |
C14H29Al |
Poids moléculaire |
224.36 g/mol |
Nom IUPAC |
dibutyl-[(Z)-hex-1-enyl]alumane |
InChI |
InChI=1S/C6H11.2C4H9.Al/c1-3-5-6-4-2;2*1-3-4-2;/h1,3H,4-6H2,2H3;2*1,3-4H2,2H3; |
Clé InChI |
FDCATGDAOJTAKH-UHFFFAOYSA-N |
SMILES isomérique |
CCCC/C=C\[Al](CCCC)CCCC |
SMILES canonique |
CCCCC=C[Al](CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



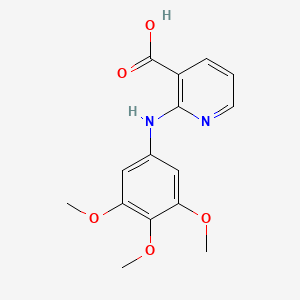
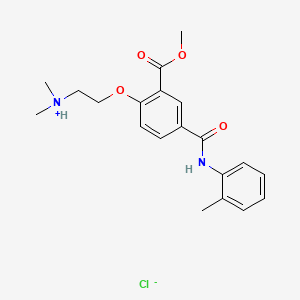
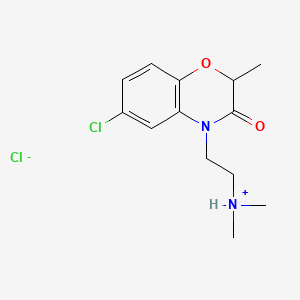
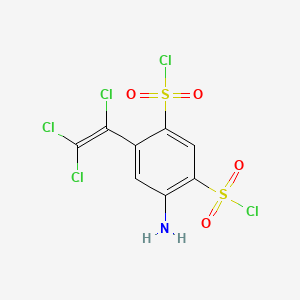
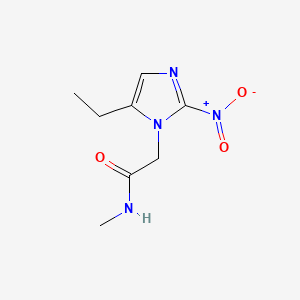

![1-(1H-Benzo[d]imidazol-1-yl)ethanol](/img/structure/B13756376.png)
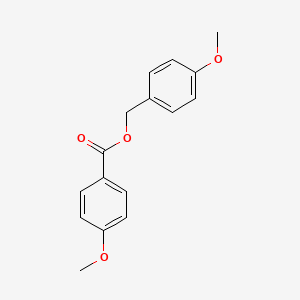
![1-(Azepan-1-yl)-2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanylethanone](/img/structure/B13756378.png)
![N-(1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)acetamide](/img/structure/B13756386.png)
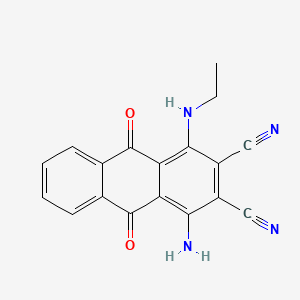
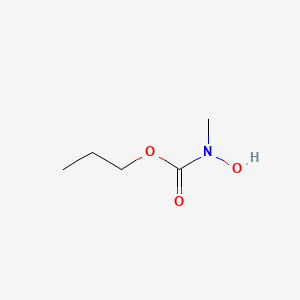
![2-benzo[f]quinolin-4-ium-4-yl-1-(3-methoxyphenyl)ethanone;bromide](/img/structure/B13756412.png)
